4-Tert-butyl-2-fluorophenol
Overview
Description
4-Tert-butyl-2-fluorophenol is an organic compound belonging to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. The compound features a tert-butyl group and a fluorine atom as substituents on the phenol ring, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-fluorophenol typically involves the selective fluorination of tert-butylphenol derivatives. One common method includes treating tert-butylphenol with fluorinating reagents in the presence of a catalyst such as aluminum chloride in toluene . This reaction yields the desired fluorophenol derivative with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the tert-butyl and fluorine substituents influence the reactivity and orientation of the incoming substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
4-Tert-butyl-2-fluorophenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-fluorophenol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenol: Lacks the fluorine substituent, resulting in different chemical and biological properties.
2-Fluorophenol: Lacks the tert-butyl group, affecting its reactivity and applications.
4-Tert-butyl-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological effects.
Uniqueness
4-Tert-butyl-2-fluorophenol is unique due to the combined presence of the tert-butyl and fluorine substituents, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, while the tert-butyl group provides steric hindrance, influencing its reactivity in various chemical reactions.
Properties
IUPAC Name |
4-tert-butyl-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLJSROIQHIMQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453771 | |
Record name | 4-tert-butyl-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38946-63-3 | |
Record name | 4-tert-butyl-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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